2-[(2-Nitrophenoxy)methyl]furan
Description
2-[(2-Nitrophenoxy)methyl]furan is a nitroaromatic furan derivative characterized by a furan ring substituted with a nitrophenoxy-methyl group at the 2-position. Its molecular formula is C₁₁H₉NO₄ (molecular weight: 219.19 g/mol), and its structure features a nitro group (-NO₂) at the ortho position of the phenoxy moiety. This compound is of interest in organic synthesis and materials science due to its electron-withdrawing nitro group, which influences reactivity and stability .
Properties
CAS No. |
1011397-38-8 |
|---|---|
Molecular Formula |
C11H9NO4 |
Molecular Weight |
219.19 g/mol |
IUPAC Name |
2-[(2-nitrophenoxy)methyl]furan |
InChI |
InChI=1S/C11H9NO4/c13-12(14)10-5-1-2-6-11(10)16-8-9-4-3-7-15-9/h1-7H,8H2 |
InChI Key |
UBBQCIPTVZKESR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Nitrophenoxy)methyl]furan typically involves the nitration of furan derivatives. One common method is the electrophilic nitration of 2-unsubstituted benzofurans using nitrating agents such as nitric acid and acetic anhydride . Another approach involves the condensation of salicylic aldehydes with bromonitromethane, followed by oxidation .
Industrial Production Methods
Industrial production of 2-[(2-Nitrophenoxy)methyl]furan may involve large-scale nitration processes, utilizing continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Nitrophenoxy)methyl]furan undergoes various chemical reactions, including:
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Reduction: The nitro group can be reduced to an amine using reagents like tin(II) chloride in hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides.
Reduction: Tin(II) chloride, hydrochloric acid.
Major Products Formed
Oxidation: Amino derivatives of the furan compound.
Substitution: Halogenated or alkylated furans.
Reduction: Amino-substituted furans.
Scientific Research Applications
2-[(2-Nitrophenoxy)methyl]furan has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Nitrophenoxy)methyl]furan involves its interaction with biological targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects . The furan ring may also participate in binding interactions with proteins, influencing their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Nitrophenoxy Substituent Variations
2-[(4-Nitrophenoxy)methyl]furan (CAS: 91092-88-5)
- Molecular Formula: C₁₁H₉NO₄ (identical to the target compound).
- Key Difference: The nitro group is at the para position of the phenoxy ring.
- Synthetic Routes: Synthesized via nucleophilic substitution reactions between furan derivatives and 4-nitrophenol. Reported yields and reaction conditions vary, with optimized protocols achieving higher efficiency .
5-(2-Nitrophenoxy)-2-furaldehyde
- Molecular Formula: C₁₁H₇NO₅ (molecular weight: 233.18 g/mol).
- Key Difference : Incorporates an aldehyde (-CHO) group at the 2-position of the furan ring.
- Synthesis: Prepared via formylation of 5-(2-nitrophenoxy)furan derivatives. Yields up to 63% are reported under controlled conditions .
- Applications : The aldehyde group enables further functionalization (e.g., condensation reactions), making it a versatile intermediate in heterocyclic chemistry .
Functional Group Modifications
(R)-2-((2-Nitrophenoxy)methyl)oxirane (CAS: 345975-15-7)
- Molecular Formula: C₉H₉NO₄ (molecular weight: 195.17 g/mol).
- Key Difference : Replaces the furan ring with an oxirane (epoxide) ring.
- Properties : The epoxide group introduces strain and reactivity, enabling ring-opening reactions. This compound is priced at $1,400–4,200/g for research applications .
- Stability : Less thermally stable than the furan analog due to the strained epoxide ring .
2-(Butoxymethyl)furan
- Molecular Formula : C₉H₁₄O₂ (molecular weight: 154.21 g/mol).
- Key Difference: Substitutes the nitrophenoxy group with a butoxymethyl chain.
- Applications: Used as a solvent or intermediate in polymer chemistry. Its non-electron-withdrawing substituent results in lower polarity compared to nitro-containing analogs .
Substituent Effects on Physical and Spectral Properties
Table 1: Comparative Data for Selected Compounds
Key Observations :
- Functional Groups : Cyanide or epoxide substituents (e.g., compounds from and ) introduce distinct reactivity profiles, such as nucleophilic addition or ring-opening reactions .
- Thermal Stability : Furan derivatives generally exhibit higher stability than epoxide analogs due to aromatic resonance stabilization .
Biological Activity
2-[(2-Nitrophenoxy)methyl]furan is an organic compound characterized by a furan ring substituted with a nitrophenoxy group. Its unique molecular structure imparts significant biological activity, making it a subject of interest in pharmaceutical research and materials science. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes a furan moiety linked to a nitrophenoxy group through a methylene bridge, contributing to its chemical reactivity and biological profile.
Antimicrobial Properties
Research indicates that 2-[(2-Nitrophenoxy)methyl]furan exhibits significant antimicrobial activity. Various studies have assessed its efficacy against a range of pathogens:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.
- Fungi : Demonstrated antifungal properties against Candida albicans.
The Minimum Inhibitory Concentration (MIC) values for these activities range from 4 to 64 μg/mL, indicating moderate to potent efficacy depending on the pathogen type .
| Pathogen Type | MIC (μg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 16 | Moderate |
| Escherichia coli | 32 | Moderate |
| Candida albicans | 8 | Potent |
The biological mechanisms underlying the antimicrobial activity of 2-[(2-Nitrophenoxy)methyl]furan are still under investigation. Preliminary studies suggest that its action may involve disruption of microbial cell membranes and interference with metabolic pathways essential for microbial survival .
Therapeutic Potential
The dual functionality of the compound enhances its potential as a therapeutic agent. Its structural characteristics allow for interactions with various biological targets, which is being explored in several contexts:
Case Studies
A few notable studies highlight the compound's biological activities:
- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial properties of various derivatives of furan compounds, including 2-[(2-Nitrophenoxy)methyl]furan. The study concluded that this compound exhibited superior antibacterial activity compared to structurally similar compounds .
- Synthesis and Evaluation : In another research effort, scientists synthesized several derivatives of nitrophenyl furan compounds and assessed their biological activities. The findings indicated that modifications to the nitrophenoxy group could enhance antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
